3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea
Description
3-(2-Methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic urea derivative featuring a 2-methoxyethyl substituent on the urea nitrogen and an octahydro-1,4-benzodioxin moiety. The octahydro-1,4-benzodioxin group is a fully saturated bicyclic system, which distinguishes it from partially unsaturated benzodioxin derivatives.
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-16-5-4-13-12(15)14-9-2-3-10-11(8-9)18-7-6-17-10/h9-11H,2-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFXVZANKYSBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC2C(C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2-methoxyethylamine with an appropriate isocyanate derivative of octahydrobenzo[b][1,4]dioxin. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The methoxyethyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with active site residues. This compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea (CAS: 894034-24-3), a structurally related urea derivative documented in the provided evidence .
Implications of Structural Variations
Benzodioxin Saturation: The octahydro-1,4-benzodioxin group in the target compound confers greater conformational rigidity and hydrophobicity compared to the 2,3-dihydro variant. This could enhance membrane permeability but reduce aqueous solubility .
Urea Substituents :
- The single 2-methoxyethyl group in the target compound likely reduces steric hindrance compared to the bis-substituted comparator. This might favor interactions with narrow binding pockets.
- The bis(2-methoxyethyl) groups in the comparator could enhance solubility due to increased polarity, though this is counterbalanced by the larger molecular weight.
Pyrrolidinone Ring (Comparator-Specific): The pyrrolidin-5-one ring in the comparator introduces a ketone group, which may influence hydrogen-bonding capacity and metabolic stability.
Pharmacological and Physicochemical Considerations
- Solubility : The octahydrobenzodioxin derivative is predicted to have lower aqueous solubility than the dihydrobenzodioxin analog due to reduced polarity.
- Metabolic Stability : Saturated benzodioxin systems are generally less prone to oxidative metabolism, suggesting improved metabolic stability for the target compound.
- Target Selectivity: The absence of a pyrrolidinone ring in the target compound may limit its activity against enzymes or receptors requiring this motif for binding (e.g., kinases or proteases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
